molecular formula C10H11BrO2 B106765 4-(3-Bromopropoxy)benzaldehyde CAS No. 17954-81-3

4-(3-Bromopropoxy)benzaldehyde

Cat. No. B106765
Key on ui cas rn: 17954-81-3
M. Wt: 243.1 g/mol
InChI Key: XQCCNZFHLCQXEP-UHFFFAOYSA-N
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Patent
US06028088

Procedure details

K2CO3 (1.82 g, 13 mmol) and 1,3-dibromopropane (3.05 mL, 30 mmol) were added to a solution of 4-hydroxy-benzaldehyde (1.22 g, 10 mmol) in acetone (30 mL). The mixture was heated under reflux for 8.5 hrs. Then the reaction mixture was filtered and the solvent was removed by evaporation. The resulting residue was mixed with ether and then washed consecutively with 5% NaOH, water, and brine. After drying with MgSO4 and evaporation of the solvent, flash column chromatography (silica gel, hexane 100%>EtOAc:hexane=10:90>20:80) gave the desired compound as a pale yellow oil: Rf=0.71 (silica gel, EtOAc:hexane=35:65); yield 61%; 1H-NMR (300 MHz, CDCl3) δ9.86 (1H, s), 7.82-7.79 (2H, dd, J=6.9 and 1.8 Hz), 7.00-6.97 (2H, dd, J=7.1 and 1.6 Hz), 4.19-4.15 (2H, t, J=5.8 Hz), 3.61-3.56 (2H, t, 6.4 Hz), 2.37-2.28 (2H, qui, 6 Hz).
Name
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Br:7][CH2:8][CH2:9][CH2:10]Br.[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1>CC(C)=O>[Br:7][CH2:8][CH2:9][CH2:10][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.05 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1.22 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8.5 hrs
Duration
8.5 h
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with ether
WASH
Type
WASH
Details
washed consecutively with 5% NaOH, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4 and evaporation of the solvent, flash column chromatography (silica gel, hexane 100%>EtOAc:hexane=10:90>20:80)

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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